Cas no 2304634-58-8 (8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one)
2304634-58-8 structure
Product Name:8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one
Numero CAS:2304634-58-8
MF:C14H18BNO4
MW:275.108024120331
CID:6629883
PubChem ID:71743142
Update Time:2024-01-04
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-boronic Acid Pinacol Ester
- (2-OXO-2,4-DIHYDRO-1H-BENZO[D][1,3]OXAZIN-8-YL)BORONIC ACID PINACOL ESTER
- 8-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-BENZO[D][1,3]OXAZIN-2(4H)-ONE
- SY129181
- 2304634-58-8
- MFCD23703401
- 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one
-
- Inchi: 1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9-8-18-12(17)16-11(9)10/h5-7H,8H2,1-4H3,(H,16,17)
- Chiave InChI: RWQIZROAAZRIKM-UHFFFAOYSA-N
- Sorrisi: O1B(C2C=CC=C3COC(NC=23)=O)OC(C)(C)C1(C)C
Proprietà calcolate
- Massa esatta: 275.1328882g/mol
- Massa monoisotopica: 275.1328882g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 396
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.8Ų
Proprietà sperimentali
- Densità: 1.20±0.1 g/cm3(Predicted)
- Punto di ebollizione: 365.9±42.0 °C(Predicted)
- pka: 13.60±0.20(Predicted)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one Letteratura correlata
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
2304634-58-8 (8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso